(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 345637-67-4
VCID: VC21333075
InChI: InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
SMILES: CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br
Molecular Formula: C6H6BrN3O4
Molecular Weight: 264.03 g/mol

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS No.: 345637-67-4

Cat. No.: VC21333075

Molecular Formula: C6H6BrN3O4

Molecular Weight: 264.03 g/mol

* For research use only. Not for human or veterinary use.

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid - 345637-67-4

Specification

CAS No. 345637-67-4
Molecular Formula C6H6BrN3O4
Molecular Weight 264.03 g/mol
IUPAC Name 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
Standard InChI Key JUGOZTZNWGFYHL-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br
Canonical SMILES CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Data

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative with an acetic acid functional group attached to the nitrogen atom at position 1. The pyrazole ring contains three additional substituents: a bromine atom at position 4, a methyl group at position 5, and a nitro group at position 3. This specific arrangement of functional groups gives the compound its distinctive chemical behavior and reactivity patterns.

Table 1: Identification Information

ParameterValue
CAS Number345637-67-4
Molecular FormulaC₆H₆BrN₃O₄
Molecular Weight264.0335 g/mol
PubChem CID1230022

The compound is also known by alternative names including "1H-Pyrazole-1-acetic acid, 4-bromo-5-methyl-3-nitro-" which emphasizes its structural backbone . The systematic IUPAC nomenclature highlights the key substituents and their positions on the pyrazole ring, providing a standardized way to identify this specific chemical entity.

Molecular Structure

The molecular structure of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid features a five-membered pyrazole ring with three nitrogen atoms. The spatial arrangement of the substituents plays a crucial role in determining the compound's molecular interactions and reactivity patterns. The acetic acid group extends from the nitrogen at position 1, while the bromine, methyl, and nitro groups are positioned at carbons 4, 5, and 3, respectively.

The structural formula can be represented using the InChI notation:
InChI=1/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)

This detailed structural representation provides essential information about the atom connectivity and spatial arrangement within the molecule, which is crucial for understanding its chemical behavior and potential interactions with other substances.

Physicochemical Properties

Chemical Properties and Reactivity

The chemical properties of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid are primarily determined by its functional groups. The carboxylic acid group (-COOH) contributes to its acidic nature and ability to form salts with bases. The nitro group (-NO₂) is electron-withdrawing, affecting the electron distribution across the pyrazole ring and influencing its reactivity. The bromine substituent adds to the compound's halogenated character, potentially making it suitable for various substitution reactions.

The presence of multiple functional groups creates a compound with diverse reactivity patterns:

  • The carboxylic acid group can undergo esterification, amidation, and salt formation reactions.

  • The bromine atom at position 4 makes the compound susceptible to nucleophilic substitution reactions.

  • The nitro group may participate in reduction reactions to form amino derivatives.

  • The methyl group could undergo oxidation reactions under appropriate conditions.

These varied reactivity patterns highlight the compound's potential utility in organic synthesis and pharmaceutical applications, where selective modifications of functional groups are often required.

Related Compounds and Structural Analogs

Comparison with Structural Analogs

The search results reveal several structurally related compounds that share common structural elements with (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. One such compound is 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone, which maintains the same pyrazole core with identical substituents but replaces the carboxylic acid with a morpholine amide functionality .

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acidC₆H₆BrN₃O₄264.03Base compound
2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanoneC₁₀H₁₃BrN₄O₄333.14Morpholine amide instead of carboxylic acid
(4-Bromo-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acidC₇H₆BrF₃N₂O₂287.04Trifluoromethyl instead of nitro group
(5-Methyl-3-nitro-pyrazol-1-yl)-acetic acidC₆H₇N₃O₄185.14Lacks bromine at position 4

These structural variations demonstrate how subtle changes in substituents can lead to compounds with potentially different physicochemical properties and biological activities. The comparison highlights the versatility of the pyrazole scaffold in creating diverse chemical entities through strategic functionalization.

Structure-Property Relationships

The structural variations among these related compounds offer insights into structure-property relationships. For instance, the replacement of the carboxylic acid with a morpholine amide in 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethanone likely alters the compound's solubility, hydrogen bonding capabilities, and biological interactions . Similarly, the substitution of the nitro group with a trifluoromethyl group would affect the electronic properties of the pyrazole ring, potentially altering its reactivity and stability.

These structure-property relationships are valuable for understanding how structural modifications influence the behavior of pyrazole derivatives, which can guide the design of new compounds with tailored properties for specific applications.

Applications and Research Context

Current Research Directions

Current research likely focuses on exploring the compound's reactivity patterns, potential biological activities, and applications as a building block for more complex molecular architectures. The ongoing efforts to characterize and utilize such specialized pyrazole derivatives reflect broader trends in chemical research aimed at expanding the toolkit of functional molecules for addressing various scientific and technological challenges.

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